![molecular formula C12H10Cl2N2 B15250891 3-Chloro-5,6-dihydrobenzo[h]cinnolinehydrochloride](/img/structure/B15250891.png)
3-Chloro-5,6-dihydrobenzo[h]cinnolinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5,6-dihydrobenzo[h]cinnolinehydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorobenzylamine with a suitable cyclizing agent, followed by chlorination to introduce the chlorine atom at the desired position .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-5,6-dihydrobenzo[h]cinnolinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chlorine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
3-Chloro-5,6-dihydrobenzo[h]cinnolinehydrochloride has diverse scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an anticancer and antimicrobial agent.
Industry: The compound is used in the development of novel materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5,6-dihydrobenzo[h]cinnolinehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-5,6-dihydrobenzo[h]quinoline
- 3-Chloro-5,6-dihydrobenzo[h]isoquinoline
- 3-Chloro-5,6-dihydrobenzo[h]pyridine
Uniqueness
3-Chloro-5,6-dihydrobenzo[h]cinnolinehydrochloride is unique due to its specific chlorine substitution and the dihydrobenzo[h]cinnoline core structure, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C12H10Cl2N2 |
|---|---|
Peso molecular |
253.12 g/mol |
Nombre IUPAC |
3-chloro-5,6-dihydrobenzo[h]cinnoline;hydrochloride |
InChI |
InChI=1S/C12H9ClN2.ClH/c13-11-7-9-6-5-8-3-1-2-4-10(8)12(9)15-14-11;/h1-4,7H,5-6H2;1H |
Clave InChI |
JVNDFIMOKZZLMU-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC(=NN=C2C3=CC=CC=C31)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




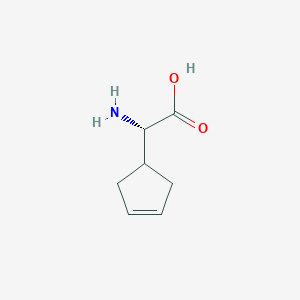
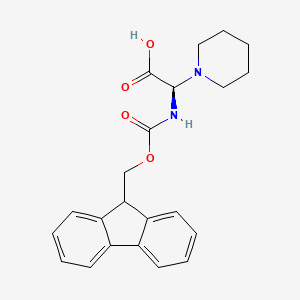
![[3,4'-Bipyridin]-2'-ylmethanol](/img/structure/B15250827.png)


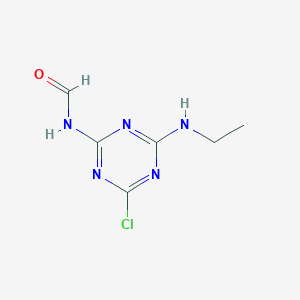
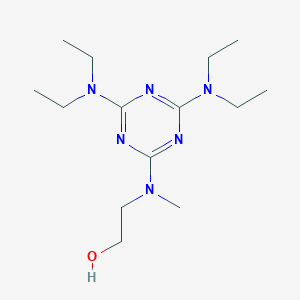

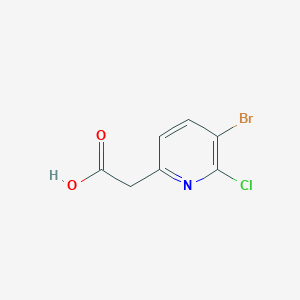


![3-Chloro-2-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15250888.png)
